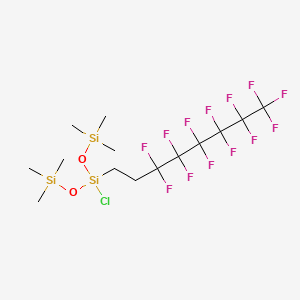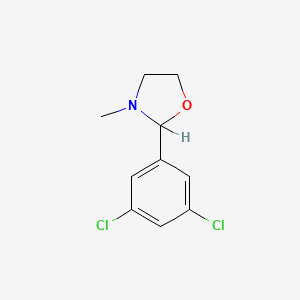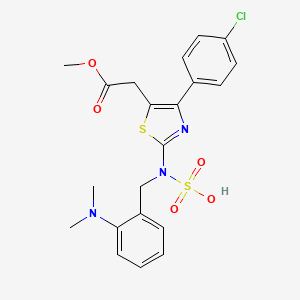
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a sulfobenzylamino group, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The dimethylamino and sulfobenzylamino groups are then added using nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole rings and acetic acid groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups.
Dimethylamino derivatives: Compounds with dimethylamino groups.
Uniqueness
The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
102367-78-2 |
|---|---|
Molecular Formula |
C21H22ClN3O5S2 |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[[2-(dimethylamino)phenyl]methyl]sulfamic acid |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-24(2)17-7-5-4-6-15(17)13-25(32(27,28)29)21-23-20(14-8-10-16(22)11-9-14)18(31-21)12-19(26)30-3/h4-11H,12-13H2,1-3H3,(H,27,28,29) |
InChI Key |
FQZHGOARMFBINM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



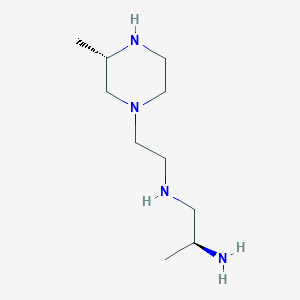
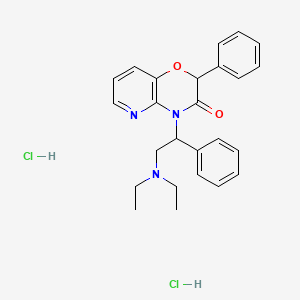
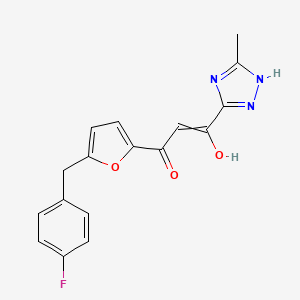
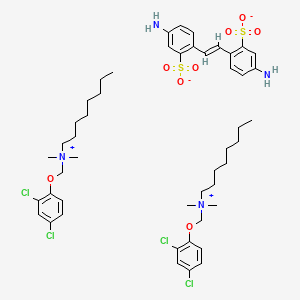
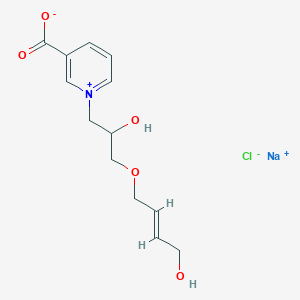


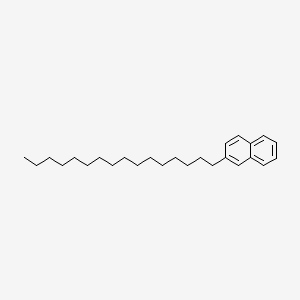

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)

